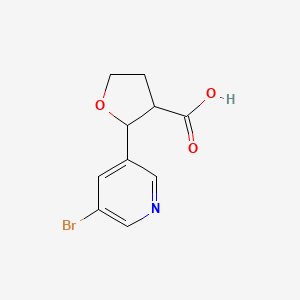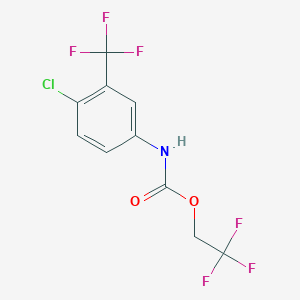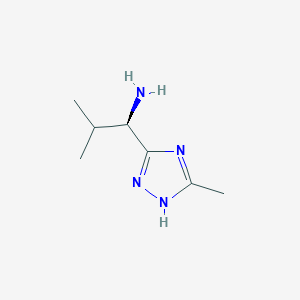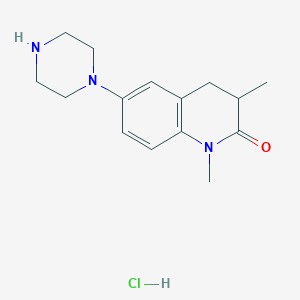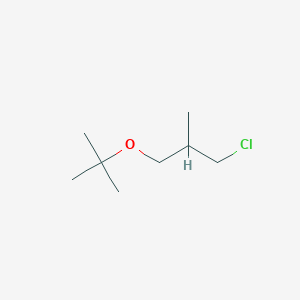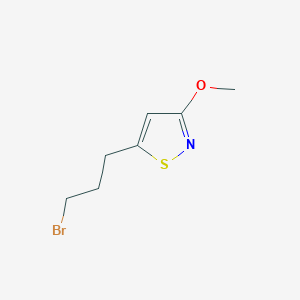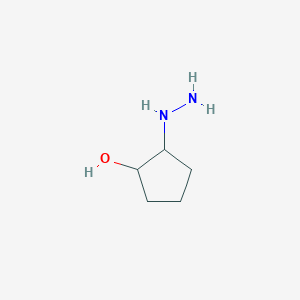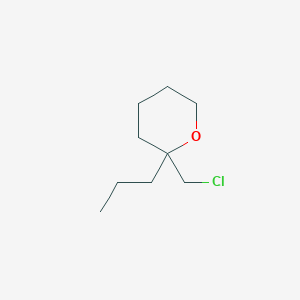
2-(Chloromethyl)-2-propyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the oxane ring, along with a propyl group on the same carbon. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-propyloxane typically involves the chloromethylation of 2-propyloxane. One common method is the reaction of 2-propyloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-propyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-propyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-propyloxane involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction leads to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which further diversify its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-2-methyloxane: Similar structure but with a methyl group instead of a propyl group.
2-(Chloromethyl)-2-ethyloxane: Similar structure but with an ethyl group instead of a propyl group.
2-(Chloromethyl)-2-butylxane: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-(Chloromethyl)-2-propyloxane is unique due to the specific combination of the chloromethyl and propyl groups on the oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-propyloxane |
InChI |
InChI=1S/C9H17ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2-8H2,1H3 |
Clave InChI |
VTVIKNCREGNRRU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


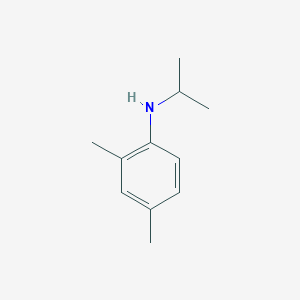

![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
